Cas no 1270744-79-0 (3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole)

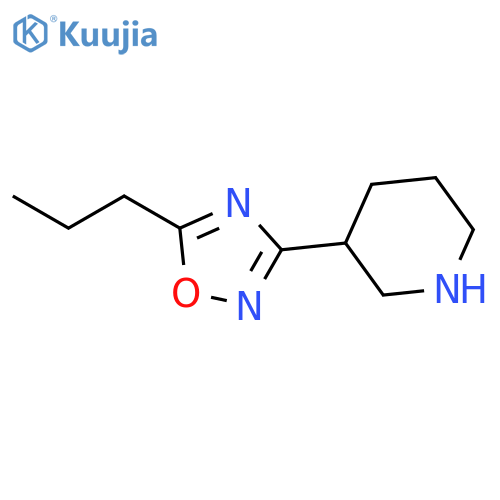

1270744-79-0 structure

商品名:3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

CAS番号:1270744-79-0

MF:C10H17N3O

メガワット:195.26148

CID:823571

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

- 3-(5-Propyl-[1,2,4]oxadiazol-3-yl)-piperidine

- 3-piperidin-3-yl-5-propyl-1,2,4-oxadiazole

- 3-(5-PROPYL-1,2,4-OXADIAZOL-3-YL)PIPERIDINE

- AK-87382

- ANW-65906

- CTK8C1110

- KB-233699

- MolPort-014-337-538

-

- インチ: InChI=1S/C10H17N3O/c1-2-4-9-12-10(13-14-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3

- InChIKey: MVBZPHXXWRQBLY-UHFFFAOYSA-N

- ほほえんだ: CCCC1=NC(=NO1)C2CCCNC2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A129003621-1g |

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole |

1270744-79-0 | 95% | 1g |

$400.00 | 2022-04-03 | |

| Chemenu | CM179851-1g |

3-(piperidin-3-yl)-5-propyl-1,2,4-oxadiazole |

1270744-79-0 | 95% | 1g |

$430 | 2021-08-05 | |

| Chemenu | CM179851-1g |

3-(piperidin-3-yl)-5-propyl-1,2,4-oxadiazole |

1270744-79-0 | 95% | 1g |

$383 | 2024-08-02 |

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

1270744-79-0 (3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬